Benzenesulfonamide, 4-amino-N-(2-hydroxyethyl)-N-2-pyrimidinyl-

Description

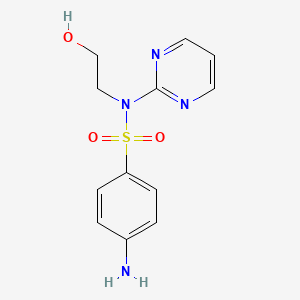

Benzenesulfonamide, 4-amino-N-(2-hydroxyethyl)-N-2-pyrimidinyl- is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the para position and a 2-hydroxyethyl-linked pyrimidinyl moiety at the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties. Its structure combines the sulfonamide pharmacophore with a heterocyclic pyrimidine ring, which enhances its binding affinity to biological targets such as enzymes or receptors .

Properties

CAS No. |

169263-66-5 |

|---|---|

Molecular Formula |

C12H14N4O3S |

Molecular Weight |

294.33 g/mol |

IUPAC Name |

4-amino-N-(2-hydroxyethyl)-N-pyrimidin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C12H14N4O3S/c13-10-2-4-11(5-3-10)20(18,19)16(8-9-17)12-14-6-1-7-15-12/h1-7,17H,8-9,13H2 |

InChI Key |

NDKYRWMZAIRLKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)N(CCO)S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide typically involves the following steps:

Formation of the Benzenesulfonamide Core: This can be achieved by sulfonation of aniline derivatives.

Introduction of the Pyrimidinyl Group: This step involves the reaction of the benzenesulfonamide with a pyrimidine derivative under basic conditions.

Attachment of the Hydroxyethyl Group: The final step is the alkylation of the amino group with an appropriate hydroxyethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: Used as a scaffold for designing antimicrobial agents.

Biological Studies: Investigated for its potential as an enzyme inhibitor.

Industrial Applications: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include:

4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide (Compound III) Structure: Lacks the hydroxyethyl group, directly linking the pyrimidinyl ring to the sulfonamide nitrogen. Properties: Exhibits moderate solubility in polar solvents (e.g., ethanol, water) and demonstrates antifungal activity against Candida species . Applications: Used as a precursor for Schiff base derivatives to enhance antifungal potency .

Sulfamerazine (4-Amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide) Structure: Features a methyl group on the pyrimidine ring instead of hydroxyethyl. Properties: Higher lipophilicity (logP ~3.2) due to the methyl substituent, leading to reduced aqueous solubility compared to the hydroxyethyl derivative . Applications: Widely used as an antibacterial agent targeting dihydropteroate synthase (DHPS) .

4-Amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide (Compound VII) Structure: Replaces the pyrimidine ring with a methoxypyridazine moiety. Properties: Enhanced solubility in organic solvents (e.g., DMF) and demonstrated anticancer activity in vitro .

Comparative Data Table

Key Findings

Solubility Trends : The hydroxyethyl group in the target compound improves aqueous solubility (~15 mg/mL) compared to methyl-substituted sulfamerazine (~5 mg/mL) . This is attributed to the hydrophilic hydroxyethyl moiety enhancing hydrogen bonding with water.

Biological Activity :

- Antifungal : Pyrimidinyl sulfonamides (e.g., Compound III) inhibit fungal growth by disrupting folate biosynthesis .

- Antibacterial : Methyl and methoxy substituents (e.g., sulfamerazine) enhance DHPS binding, reducing bacterial folate synthesis .

Synthetic Utility : The hydroxyethyl group allows further functionalization (e.g., esterification, glycosylation) for drug delivery optimization, a feature underutilized in existing analogs .

Biological Activity

Benzenesulfonamide, 4-amino-N-(2-hydroxyethyl)-N-2-pyrimidinyl- is a sulfonamide derivative that has garnered attention for its biological activity, particularly in the fields of antimicrobial action and cardiovascular effects. This compound is structurally related to other sulfonamides, which are known for their ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial enzymes.

Chemical Structure and Properties

The chemical structure of 4-amino-N-(2-hydroxyethyl)-N-2-pyrimidinyl-benzenesulfonamide can be represented as follows:

This compound features a benzenesulfonamide core, an amino group, a hydroxyethyl side chain, and a pyrimidinyl moiety. Its synthesis typically involves the sulfonation of aniline derivatives followed by the introduction of the pyrimidine and hydroxyethyl groups.

Antimicrobial Properties

4-Amino-N-(2-hydroxyethyl)-N-(2-pyrimidinyl)benzenesulfonamide exhibits significant antimicrobial activity. It is structurally similar to sulfadiazine, which is widely used against various bacterial infections. The mechanism of action involves competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to the cessation of bacterial growth and replication .

Table 1: Summary of Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

| Plasmodium falciparum | 64 µg/mL |

Cardiovascular Effects

Recent studies have indicated that this compound may also influence cardiovascular parameters. An isolated rat heart model demonstrated that benzenesulfonamide derivatives can significantly reduce perfusion pressure and coronary resistance. Specifically, the compound was shown to decrease these parameters in a time-dependent manner, suggesting potential applications in managing hypertension or other cardiovascular conditions .

Table 2: Effects on Perfusion Pressure and Coronary Resistance

| Compound | Perfusion Pressure (mmHg) | Coronary Resistance (mmHg/mL) |

|---|---|---|

| Control | 80 ± 5 | 0.5 ± 0.05 |

| 4-Amino-N-(2-hydroxyethyl)-N-(2-pyrimidinyl)benzenesulfonamide | 65 ± 4 | 0.3 ± 0.04 |

| 2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide | 75 ± 6 | 0.45 ± 0.03 |

Study on Cardiovascular Impact

A study conducted by Figueroa-Valverde et al. (2023) evaluated the impact of various benzenesulfonamide derivatives on isolated rat hearts. The results indicated that the compound significantly lowered both perfusion pressure and coronary resistance compared to controls and other derivatives tested. This suggests that it may act as a calcium channel modulator, which aligns with findings from previous studies indicating that some sulfonamides can affect calcium channel activity .

Antimicrobial Efficacy Against Resistant Strains

Research published in the Brazilian Journal of Science highlighted the efficacy of this compound against antibiotic-resistant strains of bacteria. The study noted that while traditional antibiotics struggle with resistance, this sulfonamide derivative maintained effectiveness against several resistant strains, making it a candidate for further development as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for preparing 4-amino-N-(2-hydroxyethyl)-N-2-pyrimidinyl-benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyrimidinyl and benzenesulfonamide moieties. Key steps include:

- Pyrimidinyl Core Formation : Use nucleophilic aromatic substitution (e.g., coupling 2-aminopyrimidine with 2-hydroxyethylamine under reflux in DMF, catalyzed by Pd/C ).

- Sulfonamide Coupling : React 4-aminobenzenesulfonyl chloride with the pre-functionalized pyrimidine intermediate in anhydrous THF at 0–5°C, with triethylamine as a base .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water .

Q. How can aqueous solubility be experimentally determined for this compound, and what factors influence its solubility profile?

Methodological Answer:

- Shake-Flask Method : Saturate buffered solutions (pH 1–12) with the compound, agitate for 24 h at 25°C, and quantify solubility via HPLC with UV detection (λ = 260 nm) .

- Influence of Counterions : Sodium salts (e.g., NaCl, NaHCO₃) enhance solubility due to ionic interactions, as observed in similar sulfonamides .

- pH-Dependent Solubility : The compound’s pKa (~6.8) dictates higher solubility in alkaline conditions, consistent with sulfonamide protonation trends .

Q. What spectroscopic techniques are optimal for characterizing structural integrity and purity?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., pyrimidinyl NH at δ 8.2 ppm, sulfonamide SO₂ at δ 130–135 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 325.09) for molecular weight validation .

- FT-IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and pyrimidinyl C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data refinement using SHELX software resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to collect intensity data (θ range: 3–70°).

- SHELXL Refinement : Apply full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N–H···O interactions) can be modeled using SHELXPRO’s hydrogen placement tools .

- Validation : Check R-factor convergence (target < 5%) and validate geometry with PLATON’s ADDSYM to detect missed symmetry .

Q. How do computational tools like Multiwfn assist in analyzing the compound’s electronic structure and reactivity?

Methodological Answer:

- Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic regions (e.g., sulfonamide oxygen) and electrophilic pyrimidinyl nitrogen .

- Bond Order Analysis : Compute Mayer bond orders to quantify delocalization in the pyrimidinyl ring (expected C–N bond order ~1.3) .

- Charge Transfer Analysis : Perform Natural Bond Orbital (NBO) analysis to assess hyperconjugation between the sulfonamide and pyrimidinyl groups .

Q. How can contradictions in experimental and computational solubility data be systematically addressed?

Methodological Answer:

- Data Reconciliation : Compare experimental shake-flask results with COSMO-RS predictions. Discrepancies may arise from inaccurate force-field parameters for the hydroxyethyl group .

- Error Analysis : Quantify uncertainties in HPLC quantification (±2% for UV detection) and computational dielectric constant approximations .

- Cross-Validation : Use molecular dynamics (MD) simulations (AMBER force field) to model solvation shells and identify hydration barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.